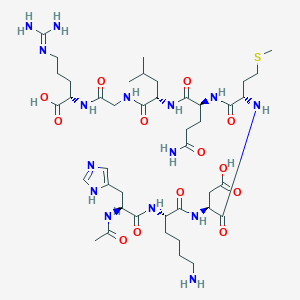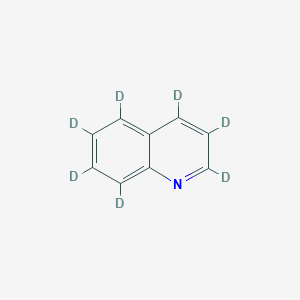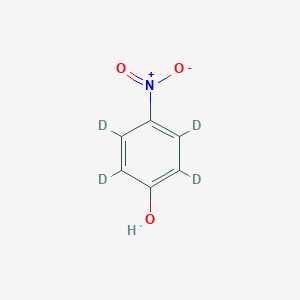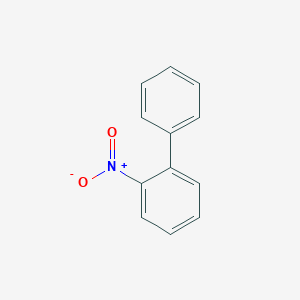
2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and as a molecular scaffold for drug design.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid is not fully understood. However, it has been suggested that the compound exerts its biological activities by interacting with specific molecular targets in the body, such as enzymes, receptors, and ion channels. For example, some derivatives of the compound have been reported to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression and are involved in several diseases, including cancer.
Biochemical and Physiological Effects
2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid and its derivatives have been reported to exhibit a wide range of biochemical and physiological effects. For example, some derivatives have been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, reduce inflammation, and exhibit anticonvulsant activity. The compound has also been reported to have low toxicity and high selectivity towards specific molecular targets, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid is its versatility as a molecular scaffold for drug design. Its simple synthesis method and wide range of biological activities make it an attractive starting point for the development of new drugs. However, the compound and its derivatives can be challenging to synthesize, and their biological activities can be highly dependent on the specific substitution pattern and stereochemistry of the molecule.
Direcciones Futuras
The potential applications of 2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid in pharmaceuticals and drug design are vast, and several future directions can be explored. One possible direction is the development of new derivatives with improved biological activities and selectivity towards specific molecular targets. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Finally, the use of 2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid as a molecular scaffold for the design of novel materials and catalysts can also be explored.
Conclusion
In conclusion, 2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and as a molecular scaffold for drug design. Its simple synthesis method, wide range of biological activities, and low toxicity make it an attractive starting point for the development of new drugs. Further research is needed to fully understand the compound's mechanism of action and potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid involves the condensation of anthranilic acid with an aldehyde or ketone in the presence of a suitable catalyst. Several methods have been reported for the synthesis of this compound, including the use of Lewis acids, Brønsted acids, and metal catalysts. The most commonly used method involves the reaction of anthranilic acid with cyclohexanone in the presence of a catalytic amount of p-toluenesulfonic acid in refluxing ethanol.
Aplicaciones Científicas De Investigación
2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid has been extensively studied for its potential applications in pharmaceuticals. It has been reported to exhibit a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant activities. The compound has also been investigated for its potential as a molecular scaffold for drug design, with several derivatives being synthesized and evaluated for their biological activities.
Propiedades
Número CAS |
129768-69-0 |
|---|---|
Fórmula molecular |
C10H10N2O3 |
Peso molecular |
206.2 g/mol |
Nombre IUPAC |
2-methyl-4-oxo-1,3-dihydroquinazoline-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-10(9(14)15)11-7-5-3-2-4-6(7)8(13)12-10/h2-5,11H,1H3,(H,12,13)(H,14,15) |
Clave InChI |
QJAFYGIWXJBIRS-UHFFFAOYSA-N |
SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C(=O)O |
SMILES canónico |
CC1(NC2=CC=CC=C2C(=O)N1)C(=O)O |
Sinónimos |
2-Quinazolinecarboxylic acid, 1,2,3,4-tetrahydro-2-methyl-4-oxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B167108.png)

![Benzo[b]fluoranthene-d12](/img/structure/B167111.png)






